molecular formula C18H14N4O B12376173 Antitumor agent-119

Antitumor agent-119

Cat. No.: B12376173
M. Wt: 302.3 g/mol
InChI Key: CQYWNLWTQUEJRG-CIAFOILYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-119 involves the formation of a hydrazone derivative from 2-benzoxazole. The general synthetic route includes the reaction of 2-benzoxazole with hydrazine derivatives under controlled conditions to form the desired hydrazone compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-119 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds .

Scientific Research Applications

Antitumor agent-119 has a wide range of scientific research applications:

Mechanism of Action

Antitumor agent-119 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the activity of key enzymes and proteins, leading to cell cycle arrest and apoptosis. The compound interacts with DNA and disrupts its replication, thereby preventing cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitumor agent-119 is unique due to its high potency and selectivity towards specific cancer cell lines. Its hydrazone derivative structure provides a distinct mode of action compared to other anticancer agents .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+

InChI Key

CQYWNLWTQUEJRG-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3

Origin of Product

United States

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